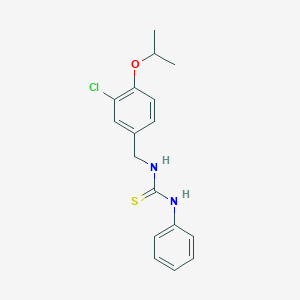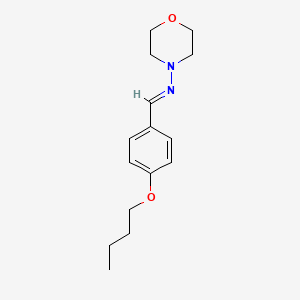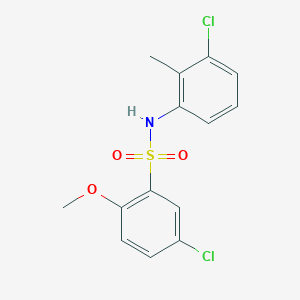
N-(3-acetylphenyl)-2-chloro-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-2-chloro-4-methylbenzamide, also known as N-(3'-Acetylphenyl)-2-chloro-4'-methylbenzamide (APCM), is a chemical compound that has gained significant attention in the field of scientific research. APCM belongs to the class of benzamide derivatives, which are widely used in the pharmaceutical industry for their various therapeutic applications.
Mechanism of Action
The mechanism of action of APCM is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological pathways. APCM has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, APCM has been found to exhibit potent antimicrobial activity against various bacterial and fungal strains.
Biochemical and Physiological Effects
APCM has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that APCM inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. APCM has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, APCM has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Advantages and Limitations for Lab Experiments
APCM has several advantages for lab experiments, including its low toxicity and high stability. However, APCM has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the synthesis of APCM can be challenging and requires specialized equipment and expertise.
Future Directions
Several future directions for APCM research have been proposed. One potential area of research is the development of APCM derivatives with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential of APCM as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases. Finally, the mechanism of action of APCM needs to be further elucidated to better understand its biological effects.
Conclusion
In conclusion, N-(3-acetylphenyl)-2-chloro-4-methylbenzamide(3-acetylphenyl)-2-chloro-4-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research. APCM has been found to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of APCM involves the reaction of 3-acetylacetanilide with 2-chloro-4-methylbenzoyl chloride in the presence of a base. Although APCM has several advantages for lab experiments, its limited solubility in water and challenging synthesis can be a limitation. Several future directions for APCM research have been proposed, including the development of APCM derivatives with improved solubility and bioavailability, investigating the potential of APCM as a therapeutic agent, and further elucidating its mechanism of action.
Synthesis Methods
The synthesis of APCM involves the reaction of 3-acetylacetanilide with 2-chloro-4-methylbenzoyl chloride in the presence of a base such as sodium carbonate or potassium carbonate. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization to obtain pure APCM.
Scientific Research Applications
APCM has been extensively studied for its various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Several research studies have investigated the potential of APCM as a therapeutic agent in the treatment of various diseases.
properties
IUPAC Name |
N-(3-acetylphenyl)-2-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-10-6-7-14(15(17)8-10)16(20)18-13-5-3-4-12(9-13)11(2)19/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQFKGNQMBGFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-chloro-4-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5858580.png)
![6-chloro-2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5858588.png)
![1-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5858592.png)
![3-(4-chlorophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5858597.png)

![1-{[(4-methyl-2-pyridinyl)amino]methyl}-2-naphthol](/img/structure/B5858612.png)
![2-methyl-N-{[(3-nitrobenzyl)amino]carbonyl}propanamide](/img/structure/B5858614.png)
![3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5858629.png)
![1-[3,5-dimethyl-4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5858645.png)



![1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5858686.png)
